3-Butenylamine hydrochloride

説明

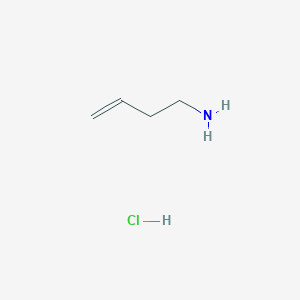

3-Butenylamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C4H10ClN and its molecular weight is 107.58 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

3-Butenylamine hydrochloride, also known as But-3-en-1-amine hydrochloride, is a biochemical reagent It’s known to affect the respiratory system .

Mode of Action

It’s known to interact with its targets, leading to changes that can be used for life science related research .

Biochemical Pathways

It’s used as a biological material or organic compound in various biochemical assays .

Result of Action

This compound can be used to synthesize 2-(3-butenylamino)-3-chloronaphthalene-1,4-dione via reaction with 2,3-dichloro-1,4-naphthoquinone in the presence of sodium bicarbonate . This indicates that the compound can participate in chemical reactions leading to the formation of new compounds.

Action Environment

It’s recommended to store the compound in a dark place, sealed, and away from moisture .

生物活性

3-Butenylamine hydrochloride, also known as but-3-en-1-amine hydrochloride, is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Chemical Formula : C₄H₉ClN

- Molecular Weight : 107.58 g/mol

- CAS Number : 17875-18-2

This compound is a derivative of butenylamine, which is characterized by a double bond in the butyl chain. Its hydrochloride form enhances its solubility in water, making it suitable for various biological assays.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In a study focusing on glucosinolates and their hydrolysis products, it was found that the compound can be formed from the breakdown of 3-butenyl isothiocyanate in red cabbage homogenates. This transformation suggests potential roles in food preservation and health benefits associated with cruciferous vegetables .

2. Anticancer Activity

The compound has been implicated in anticancer research as well. In studies involving proteasome inhibition, this compound was used to synthesize inhibitors that showed significant activity against certain cancer cell lines. For instance, it was incorporated into macrocyclic compounds that demonstrated binding to the BACE-1 enzyme, which is relevant in Alzheimer's disease treatment and cancer biology .

3. Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. It has been studied in the context of prion diseases, where it was shown to improve signal detection of recombinant proteins involved in neurodegenerative disorders . This suggests a potential role in mitigating the effects of such diseases.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting its potential as a natural preservative.

Case Study 2: Cancer Research

A series of experiments were conducted where derivatives of this compound were synthesized and tested against cancer cell lines. The findings demonstrated that certain modifications led to increased potency as proteasome inhibitors, highlighting its relevance in cancer therapeutics.

科学的研究の応用

Medicinal Chemistry

3-Butenylamine hydrochloride serves as a precursor in the synthesis of bioactive compounds, particularly in the development of anticancer agents. One notable application is its use in the synthesis of piperlongumine derivatives, which have shown promise as anticancer agents due to their ability to inhibit thioredoxin reductase and promote oxidative stress in cancer cells. Research indicates that these derivatives exhibit significant antitumor activity against A549 human lung cancer cells, enhancing the generation of reactive oxygen species (ROS) which can lead to apoptosis in tumor cells .

Case Study: Piperlongumine Derivatives

- Synthesis Method : Involves reacting this compound with various reagents to form complex structures with enhanced electrophilicity and protein-targeting potential.

- Results : The derivatives demonstrated effective inhibition of tumor cell growth and increased ROS generation, indicating their potential as lead compounds for new cancer therapies .

Organic Synthesis

The compound is utilized in various organic synthesis processes, where it acts as a building block for more complex molecules. Its alkenyl amine structure allows for versatile reactions, including Michael additions and other nucleophilic substitutions.

Synthesis Example

- Reagents : this compound can be reacted with chloroacids or other electrophiles under specific conditions to yield substituted amines or other functional groups.

- Yield : Experimental setups have reported yields exceeding 85% when optimally configured .

Chemical Research and Development

In synthetic chemistry, this compound is explored for its reactivity patterns and potential applications in synthesizing novel compounds. It has been involved in studies focusing on:

- Synthetic Pathways : New methods for synthesizing complex organic molecules that incorporate this compound as a key intermediate.

- Toxicological Studies : Investigations into its safety profile and handling precautions due to its toxicity when ingested or upon skin contact .

Industrial Applications

While primarily used in research settings, this compound has potential industrial applications in the production of agrochemicals and pharmaceuticals. Its reactivity makes it suitable for creating herbicides or fungicides through chemical modifications.

Data Summary Table

特性

IUPAC Name |

but-3-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.ClH/c1-2-3-4-5;/h2H,1,3-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEXLMVYRUNCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90494277 | |

| Record name | But-3-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17875-18-2 | |

| Record name | But-3-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-3-butene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Butenylamine Hydrochloride improve the sensitivity of ELISA assays?

A: this compound enhances the sensitivity of ELISA assays by modifying the surface chemistry of titration wells. When applied to the well surface, this compound improves the adsorption of target proteins, such as recombinant prion proteins [] and hyperphosphorylated Tau proteins []. This enhanced protein binding leads to a stronger signal during detection, ultimately increasing the assay's sensitivity.

Q2: What is the role of this compound in perovskite light-emitting diodes (PeLEDs)?

A: this compound serves as a crosslinkable cation in quasi-2D perovskite materials used in PeLEDs []. When incorporated into the perovskite structure, it undergoes crosslinking at the grain boundaries and between layered perovskites during thermal annealing. This crosslinking process offers several benefits:

Q3: Are there any differences in how this compound interacts with different target proteins?

A: Yes, research suggests that the interaction of this compound with target proteins may be influenced by the protein's conformation. For instance, while it effectively enhances the detection of recombinant prion proteins, a different compound, geranylamine, shows superior performance with native prion proteins []. This suggests that the specific conformation of the target protein can impact the interaction with this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。